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Abstract
The butyrophilin-like (BTNL) family of molecules, structurally related to the B7 co-stimulatory

family, is emerging as a critical regulator of immune responses, particularly in the context of

cancer. This technical guide focuses on Butyrophilin-like 3 (BTNL3), a type I transmembrane

protein, and its intricate involvement in modulating anti-tumor immunity. In conjunction with its

binding partner, BTNL8, BTNL3 plays a significant role in the activation and regulation of

specific subsets of γδ T cells. This document provides an in-depth overview of the current

understanding of BTNL3's function in cancer immunology, including its expression in tumor

tissues, its signaling pathways, and the methodologies used to investigate its function.

Quantitative data are presented in structured tables, and key molecular interactions and

experimental workflows are visualized through detailed diagrams.

Introduction to BTNL3
Butyrophilin-like 3 (BTNL3) is a member of the butyrophilin family, which are immunoglobulin

superfamily proteins that share structural homology with the B7 family of co-stimulatory and co-

inhibitory molecules.[1][2] BTNL3 is primarily expressed in epithelial tissues and plays a crucial

role in immune surveillance.[3] A key feature of BTNL3 biology is its formation of a heterodimer

with Butyrophilin-like 8 (BTNL8). This BTNL3/BTNL8 complex is essential for its function, as

neither protein is efficiently expressed on the cell surface in the absence of the other.[4] The
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primary immunological function of the BTNL3/BTNL8 heterodimer is the regulation of specific

subsets of γδ T cells, particularly those expressing the Vγ4 T cell receptor (TCR).[4][5]

BTNL3 Expression in Cancer
The expression of BTNL3 is notably altered in certain malignancies, particularly in colon

cancer. Multiple studies utilizing datasets from The Cancer Genome Atlas (TCGA) and other

cohorts have demonstrated a significant downregulation of BTNL3 and BTNL8 mRNA in colon

tumors compared to adjacent normal tissue.[6] This reduction in BTNL expression in the tumor

microenvironment is hypothesized to be a mechanism of immune evasion, as it would lead to a

decrease in the activation of tumor-infiltrating γδ T cells.[1]

Table 1: BTNL3 and BTNL8 mRNA Expression in
Colorectal Cancer
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Dataset Gene Tissue

Expressi
on Level
(log2
median-
centered
intensity)

Number
of
Samples
(Normal)

Number
of
Samples
(Tumor)

Referenc
e

TCGA BTNL3
Normal

Colon
Higher 19 101 [1][7]

Colon

Tumor
Lower [1][7]

BTNL8
Normal

Colon
Higher 19 101 [1][7]

Colon

Tumor
Lower [1][7]

Skrzypczak BTNL3
Normal

Colon
Higher 24 45 [1][7]

Colon

Tumor
Lower [1][7]

BTNL8
Normal

Colon
Higher 24 45 [1][7]

Colon

Tumor
Lower [1][7]

BTNL3-Mediated Immune Cell Modulation
The BTNL3/BTNL8 heterodimer directly engages the Vγ4 TCR on γδ T cells, leading to TCR-

dependent activation.[8][9] This interaction is characterized by the upregulation of T cell

activation markers such as CD69 and 4-1BB (TNFRSF9), as well as downregulation of the

TCR on the cell surface, a hallmark of recent TCR engagement.[10][11][12] While this

interaction clearly indicates a co-stimulatory function, studies have not consistently

demonstrated a subsequent increase in the production of effector cytokines such as IFN-γ or
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TNF-α.[10][13] This suggests a more nuanced role for BTNL3/BTNL8 in γδ T cell regulation,

possibly in their homing, maturation, or maintenance in a semi-activated state within tissues.[5]

Table 2: Functional Consequences of BTNL3/BTNL8
Engagement on Vγ4+ T Cells

Parameter Observation Implication Reference

TCR Downregulation

Significant

downregulation of

surface TCR

TCR-dependent

signaling initiated
[4][10][11]

CD69 Upregulation Increased expression Early T cell activation [11][12]

4-1BB (TNFRSF9)

Upregulation
Increased expression

Co-stimulatory signal

received
[10]

IFN-γ Production
No appreciable

increase

Potential for non-

cytolytic functions
[10][13]

TNF-α Production
No appreciable

increase

Potential for non-

cytolytic functions
[13]

Signaling Pathways
The interaction between the BTNL3/BTNL8 heterodimer on an antigen-presenting cell or tumor

cell and the Vγ4 TCR on a γδ T cell initiates a downstream signaling cascade. While the

precise intracellular signaling molecules downstream of the Vγ4 TCR in this context are not

fully elucidated, the observed upregulation of activation markers confirms the initiation of a

TCR-dependent signaling pathway.
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BTNL3/BTNL8 signaling in Vγ4+ γδ T cells.

Experimental Protocols
Investigating the immunological function of BTNL3 typically involves a series of in vitro

experiments to reconstitute the interaction between BTNL3/BTNL8 and Vγ4+ γδ T cells.
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General Protocol for HEK293T Cell Transfection with
BTNL3 and BTNL8 Plasmids
This protocol outlines the transient transfection of Human Embryonic Kidney 293T (HEK293T)

cells to express the BTNL3/BTNL8 heterodimer on their surface.

Cell Culture: Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM)

supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain

cells at 37°C in a 5% CO2 incubator.

Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that

will result in 70-80% confluency at the time of transfection.

Transfection Complex Preparation:

In a sterile tube, dilute plasmids encoding human BTNL3 and BTNL8 in a serum-free

medium such as Opti-MEM.

In a separate tube, add a suitable transfection reagent (e.g., lipofectamine-based or

polyethylenimine).

Combine the diluted DNA and transfection reagent, mix gently, and incubate at room

temperature for 15-20 minutes to allow for complex formation.

Transfection: Add the DNA-transfection reagent complexes dropwise to the HEK293T cells.

Incubation: Incubate the cells for 24-48 hours to allow for gene expression.

Verification: Confirm protein expression by flow cytometry using antibodies specific for

BTNL3 or BTNL8, or by Western blot.

Co-culture of Transfected HEK293T Cells with Human
Vγ4+ T Cells
This protocol describes the co-culture of BTNL3/BTNL8-expressing HEK293T cells with

isolated human Vγ4+ T cells to assess T cell activation.
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Isolation of γδ T Cells: Isolate primary human γδ T cells from peripheral blood mononuclear

cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell

sorting (FACS).

Co-culture Setup:

Harvest the transfected HEK293T cells (expressing BTNL3/BTNL8 or an empty vector

control) and seed them in a 96-well plate.

Add the isolated γδ T cells to the wells containing the HEK293T cells at a specific effector-

to-target ratio (e.g., 1:1, 5:1).

Incubation: Co-culture the cells for a defined period (e.g., 18-24 hours) at 37°C in a 5% CO2

incubator.

Analysis of T Cell Activation:

Harvest the non-adherent T cells from the co-culture.

Stain the T cells with fluorescently labeled antibodies against surface markers such as

CD3, TCR Vγ4, CD69, and 4-1BB.

Analyze the stained cells by flow cytometry to quantify the percentage of activated T cells

and the mean fluorescence intensity (MFI) of activation markers.

For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for

the last 4-6 hours of co-culture, then fix, permeabilize, and stain for cytokines like IFN-γ

and TNF-α.
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Experimental workflow for BTNL3/BTNL8 functional analysis.

Therapeutic Implications and Future Directions
The downregulation of BTNL3 in colorectal cancer and its role in activating a specific subset of

anti-tumoral γδ T cells make it an attractive target for cancer immunotherapy.[3][6] The

development of agonistic antibodies or other agents that can mimic the co-stimulatory function

of the BTNL3/BTNL8 heterodimer could potentially restore or enhance γδ T cell-mediated anti-

tumor responses in patients with low BTNL3 expression. Further research is needed to fully

elucidate the downstream signaling pathways activated by BTNL3/BTNL8 engagement and to

understand the full spectrum of its immunomodulatory functions in different cancer contexts. A
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deeper understanding of the mechanisms regulating BTNL3 expression in tumors will also be

crucial for the development of effective therapeutic strategies.

Conclusion
BTNL3, in partnership with BTNL8, is a key regulator of Vγ4+ γδ T cell activity. Its

downregulation in colorectal cancer highlights a potential mechanism of immune escape by

tumors. The ability of the BTNL3/BTNL8 complex to provide a co-stimulatory signal to this

important subset of tissue-resident lymphocytes underscores its potential as a novel target for

cancer immunotherapy. The experimental frameworks outlined in this guide provide a basis for

further investigation into the biology of BTNL3 and its therapeutic manipulation for the benefit of

cancer patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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